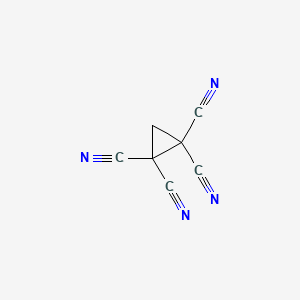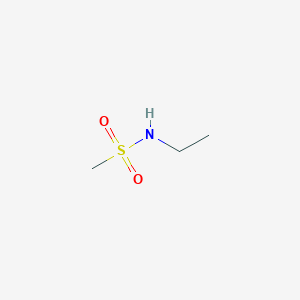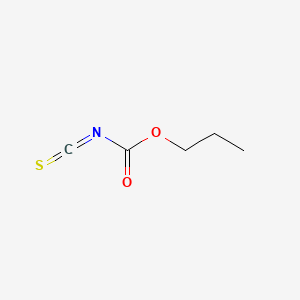
cyclopropane-1,1,2,2-tetracarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropane-1,1,2,2-tetracarbonitrile, also known as 1,1,2,2-tetracyanocyclopropane, is an organic compound with the molecular formula C₇H₂N₄. It is characterized by a cyclopropane ring substituted with four cyano groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclopropane-1,1,2,2-tetracarbonitrile can be synthesized through a solvent-free, one-pot process. This involves the reaction of aromatic aldehydes and dialdehydes with malononitrile, cyanogen bromide, and solid sodium ethoxide by milling. This method is advantageous due to its easy workup, mild reaction conditions, and excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the solvent-free, one-pot synthesis method mentioned above could be adapted for larger-scale production due to its efficiency and high yield .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopropane-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The cyano groups can participate in nucleophilic substitution reactions.
Cyclopropanation Reactions: The compound can be used in cyclopropanation reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include cyanogen bromide, malononitrile, and sodium ethoxide. These reactions are typically carried out under solvent-free conditions using milling techniques .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the reaction with aromatic aldehydes can yield pentasubstituted cyclopropanes .
Wissenschaftliche Forschungsanwendungen
Cyclopropane-1,1,2,2-tetracarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It can be used in the production of materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of cyclopropane-1,1,2,2-tetracarbonitrile involves its interaction with nucleophilic regions of target molecules. In biological systems, it can alkylate nucleophilic regions of tumor-cell DNA, inhibiting cell proliferation . The specific molecular targets and pathways involved depend on the context of its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropyl methyl bromide: Similar in structure but with different substituents.
3-(4-(Bromomethyl)phenyl)cyclopropane-1,1,2,2-tetracarbonitrile: Another derivative with bromomethyl and phenyl groups.
Uniqueness
This compound is unique due to its four cyano groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Eigenschaften
CAS-Nummer |
2424-32-0 |
|---|---|
Molekularformel |
C7H2N4 |
Molekulargewicht |
142.12 g/mol |
IUPAC-Name |
cyclopropane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C7H2N4/c8-2-6(3-9)1-7(6,4-10)5-11/h1H2 |
InChI-Schlüssel |
PSDKLXIWEMMSLZ-UHFFFAOYSA-N |
SMILES |
C1C(C1(C#N)C#N)(C#N)C#N |
Kanonische SMILES |
C1C(C1(C#N)C#N)(C#N)C#N |
| 2424-32-0 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-(4-Nitro-phenyl)-[1,3,4]oxadiazole-2-thiol](/img/structure/B3050122.png)

![[2-(Tert-butylcarbamoyl)-3-(trifluoromethyl)phenyl]boronic acid](/img/structure/B3050125.png)







